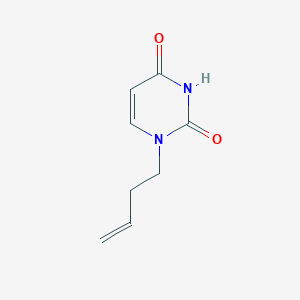

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and butenyl groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4-dione with but-3-en-1-yl halides under basic conditions. A common method includes:

Starting Materials: Pyrimidine-2,4-dione and but-3-en-1-yl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

Procedure: The mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The butenyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions at the butenyl group with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Amines, thiols, alkoxides.

Major Products

Oxidation: Epoxides, diols.

Reduction: Dihydropyrimidine derivatives.

Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Materials Science: The compound can be used in the synthesis of polymers and materials with specific electronic properties.

Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.

Industrial Applications: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules:

Molecular Targets: The compound targets nucleic acids and enzymes involved in DNA replication and repair.

Pathways Involved: It can inhibit enzymes like thymidylate synthase, leading to disruption of DNA synthesis and cell cycle arrest.

Comparison with Similar Compounds

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives:

Similar Compounds: 5-Fluorouracil, Cytosine, Thymine.

Uniqueness: Unlike other pyrimidine derivatives, this compound has a butenyl group that imparts unique reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 7236-71-7, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 1-position with a but-3-en-1-yl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, anti-inflammatory, and anticancer agent.

Antibacterial Activity

Research indicates that pyrimidine derivatives exhibit significant antibacterial properties. In particular:

- E. coli and S. aureus : Compounds similar to 1-(But-3-en-1-yl)pyrimidine have shown notable efficacy against these bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 1-(But-3-en-1-yl)pyrimidine | E. coli | <10 |

| 1-(But-3-en-1-yl)pyrimidine | S. aureus | <5 |

Antifungal Activity

The compound has also demonstrated antifungal effects against common pathogens such as Aspergillus flavus and Candida albicans. Studies report effective inhibition at concentrations comparable to established antifungal agents .

Anti-inflammatory Properties

In preclinical models, 1-(But-3-en-1-yl)pyrimidine exhibited anti-inflammatory activity:

- Inhibition of Paw Edema : In rodent models, it showed a percentage inhibition of paw edema comparable to indomethacin, a standard anti-inflammatory drug .

| Time (h) | % Inhibition (Compound) | % Inhibition (Indomethacin) |

|---|---|---|

| 4 | 43.17 | 47.72 |

| 5 | 31.10 | 42.22 |

Anticancer Activity

The compound's anticancer effects have been explored in various cancer cell lines:

- Cell Viability Assays : It has shown significant cytotoxicity against breast cancer (MCF7) and prostate cancer (DU145) cell lines with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.0 |

| DU145 | 6.83 |

The mechanisms underlying the biological activities of 1-(But-3-en-1-yl)pyrimidine are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and fungal growth.

- Cell Cycle Arrest : In cancer cells, it induces G1-phase arrest leading to apoptosis as evidenced by flow cytometry analysis .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study highlighted the effectiveness of various pyrimidine derivatives against resistant bacterial strains, emphasizing the role of structural modifications in enhancing activity.

Properties

IUPAC Name |

1-but-3-enylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2,4,6H,1,3,5H2,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRPPLVTJDQOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=CC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.